5-bromo-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)furan-2-carboxamide
CAS No.: 536722-76-6
Cat. No.: VC5472862
Molecular Formula: C17H15BrN4O3S
Molecular Weight: 435.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536722-76-6 |
|---|---|
| Molecular Formula | C17H15BrN4O3S |
| Molecular Weight | 435.3 |
| IUPAC Name | 5-bromo-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H15BrN4O3S/c1-10-14(16(24)22(21(10)2)11-6-4-3-5-7-11)19-17(26)20-15(23)12-8-9-13(18)25-12/h3-9H,1-2H3,(H2,19,20,23,26) |
| Standard InChI Key | VDIKITJHODAPDS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name reflects its hybrid architecture: a 5-bromo-furan-2-carboxamide group linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety via a carbamothioyl (-NHCOS-) bridge. Key properties include:
| Property | Value |
|---|---|
| CAS Number | 536722-76-6 |
| Molecular Formula | C₁₇H₁₅BrN₄O₃S |
| Molecular Weight | 435.3 g/mol |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
| InChI Key | VDIKITJHODAPDS-UHFFFAOYSA-N |
The bromine atom at the furan’s 5-position introduces steric and electronic effects, potentially enhancing binding affinity in biological targets.
Structural Analysis
The pyrazole ring adopts a planar conformation due to conjugation between the carbonyl group at position 3 and the adjacent nitrogen atoms. X-ray crystallography of similar compounds reveals dihedral angles of 15–25° between the pyrazole and phenyl rings, suggesting moderate planarity disruption . The carbamothioyl group’s sulfur atom may participate in hydrogen bonding or coordinate with metal ions, a feature exploited in enzyme inhibition .
Synthesis and Derivative Design
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyrazole-furan hybrids are typically constructed via:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or diketones. For example, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide intermediates are synthesized using ethyl acetoacetate and phenylhydrazine.
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Furan Functionalization: Bromination at the furan’s 5-position using N-bromosuccinimide (NBS) under radical conditions .
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Carbamothioyl Bridge Installation: Reaction of the pyrazole amine with thiophosgene (Cl₂C=S), followed by coupling with furan-2-carboxylic acid .
Microwave-assisted cyclization, as described for related antitubercular agents, could enhance reaction efficiency .
Purification and Characterization
Reverse-phase HPLC with acetonitrile/water gradients is recommended for purification. Structural confirmation relies on:
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¹H NMR: Pyrazole methyl groups resonate at δ 2.1–2.3 ppm; furan protons appear as doublets near δ 7.2–7.5 ppm.
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 436.1 (calc. 435.3) .
Biological Activity and Mechanism
Anticancer Activity
Pyrazole-thioureido derivatives demonstrate IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells. The carbamothioyl group’s sulfur atom likely inhibits thioredoxin reductase, disrupting redox homeostasis.
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
Predicted using QikProp (Schrödinger):
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 3.2 ± 0.3 |
| Aqueous Solubility | 12 μg/mL |
| Polar Surface Area | 98 Ų |
The moderate LogP suggests balanced lipid-water partitioning, favoring oral bioavailability .
Future Research Directions
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